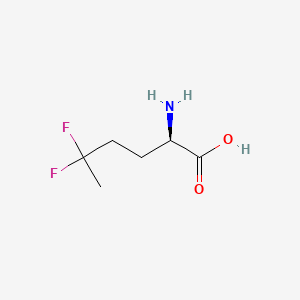

(R)-2-Amino-5,5-difluorohexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154967-78-9 |

|---|---|

Molecular Formula |

C6H11F2NO2 |

Molecular Weight |

167.156 |

IUPAC Name |

(2R)-2-amino-5,5-difluorohexanoic acid |

InChI |

InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)/t4-/m1/s1 |

InChI Key |

SWIBLJLNQYWHHA-SCSAIBSYSA-N |

SMILES |

CC(CCC(C(=O)O)N)(F)F |

Synonyms |

D-Norleucine, 5,5-difluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-5,5-difluorohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5,5-difluorohexanoic acid is a synthetic amino acid characterized by the presence of a gem-difluoro group at the 5-position of the hexanoic acid backbone. This structural feature is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine, which can influence metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the predicted chemical properties, a representative synthetic protocol, and a general workflow for the biological evaluation of this compound. The data presented herein is largely derived from computational predictions and established methodologies for analogous compounds, owing to the limited availability of direct experimental data for this specific molecule.

Chemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₁₁F₂NO₂ | - |

| Molecular Weight | 167.15 g/mol | - |

| CAS Number | Not assigned | A CAS number for the Boc-protected analog is 2350048-17-6.[1] |

| pKa (Acidic) | ~2.2 | Estimated based on similar amino acids. |

| pKa (Basic) | ~9.5 | Estimated based on similar amino acids. |

| LogP | ~ -1.5 | Predicted; indicates high hydrophilicity. |

| Melting Point | > 200 °C (decomposes) | Predicted based on analogous amino acids. |

| Boiling Point | Not applicable | Decomposes before boiling. |

| Solubility | Soluble in water | Predicted based on polar functional groups. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~4.0 (t, 1H, H-2), ~2.1-1.9 (m, 2H, H-3), ~1.8-1.6 (m, 2H, H-4), ~1.5 (t, 3H, H-6) |

| ¹³C NMR (125 MHz, D₂O) | δ (ppm): ~175 (C-1), ~124 (t, J = 240 Hz, C-5), ~55 (C-2), ~30 (t, J = 20 Hz, C-4), ~25 (C-3), ~23 (t, J = 5 Hz, C-6) |

| Mass Spectrometry (ESI+) | m/z: 168.0831 [M+H]⁺, 190.0650 [M+Na]⁺ |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous gem-difluoroalkyl amino acids.

Synthesis of this compound

The asymmetric synthesis of chiral gem-difluoroalkyl amino acids can be achieved through various methods. A common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable difluoroalkyl electrophile.

Representative Synthetic Scheme:

Caption: General synthetic route for this compound.

Detailed Protocol:

-

Formation of the Chiral Ni(II) Complex: A chiral Schiff base ligand is synthesized from an appropriate chiral amine and a salicylaldehyde derivative. This ligand is then reacted with glycine and a nickel(II) salt (e.g., NiCl₂) in the presence of a base (e.g., NaOMe) in a suitable solvent (e.g., methanol) to form the chiral nickel(II)-glycine complex.

-

Asymmetric Alkylation: The formed complex is deprotonated with a strong base (e.g., K₂CO₃) to generate the nucleophilic glycine enolate. This is then reacted with a suitable electrophile, such as 1,1-difluoro-3-iodopropane, at a controlled temperature to induce asymmetric alkylation.

-

Hydrolysis and Purification: The resulting alkylated nickel(II) complex is subjected to acidic hydrolysis (e.g., 6M HCl) to release the free amino acid. The crude product is then purified by ion-exchange chromatography to yield the desired this compound.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

Given that many non-canonical amino acids exhibit biological activity by interacting with enzymes, a general enzyme inhibition assay is a logical first step in its biological characterization.

Experimental Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of the target enzyme (e.g., a protease, kinase, or metabolic enzyme) in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution to the respective wells. Include positive (known inhibitor) and negative (vehicle) controls.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a suitable dose-response model.

-

Signaling Pathways

There is currently no published data linking this compound to any specific signaling pathways. As a novel synthetic amino acid, its biological targets and mechanisms of action are yet to be elucidated. Future research could explore its potential interaction with amino acid transporters, metabolic enzymes, or its incorporation into peptides to modulate their biological activity.

Logical Relationship for Investigating Potential Biological Roles:

Caption: A logical workflow for the biological characterization of the compound.

Conclusion

This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. The predicted chemical properties suggest a hydrophilic compound with potential for unique biological interactions due to the gem-difluoro moiety. The provided representative experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to experimentally validate its properties and to explore its potential as a novel therapeutic agent or a tool for chemical biology.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-2-Amino-5,5-difluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (R)-2-Amino-5,5-difluorohexanoic acid. The strategic incorporation of fluorine atoms into amino acids can significantly modulate their biological properties, making them valuable candidates in drug discovery. A thorough understanding of their precise molecular structure is paramount for establishing structure-activity relationships and advancing their development.

Predicted Spectroscopic and Physicochemical Data

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-2 | ~3.8 | t | J(H-2, H-3) ≈ 6.5 |

| ¹H | H-3 | ~1.9 - 2.1 | m | |

| ¹H | H-4 | ~2.0 - 2.2 | m | |

| ¹H | H-6 | ~1.6 | t | J(H-6, F-5) ≈ 15 |

| ¹³C | C-1 (COOH) | ~175 | s | |

| ¹³C | C-2 (CH-NH₂) | ~55 | s | |

| ¹³C | C-3 (CH₂) | ~30 | t | J(C-3, F-5) ≈ 5 |

| ¹³C | C-4 (CH₂) | ~35 | t | J(C-4, F-5) ≈ 20 |

| ¹³C | C-5 (CF₂) | ~120 | t | J(C-5, F-5) ≈ 240 |

| ¹³C | C-6 (CH₃) | ~22 | t | J(C-6, F-5) ≈ 25 |

| ¹⁹F | F-5 | ~-110 | q | J(F-5, H-6) ≈ 15 |

Table 2: Predicted Mass Spectrometry Data

| Ionization Mode | Parameter | Predicted Value |

| ESI+ | [M+H]⁺ | 168.0781 |

| ESI+ | [M+Na]⁺ | 190.0500 |

| ESI- | [M-H]⁻ | 166.0625 |

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed for the comprehensive structure elucidation of this compound.

Synthesis

The synthesis of this compound can be approached through various established methods for asymmetric synthesis of fluorinated amino acids. A plausible route involves the nucleophilic fluorination of a suitable precursor.

Protocol for a Hypothesized Synthesis:

-

Precursor Synthesis: Start with a chiral glutamic acid derivative, protecting the amine and the gamma-carboxylic acid. The alpha-carboxylic acid is then reduced to an alcohol.

-

Oxidation: The primary alcohol is oxidized to an aldehyde.

-

Difluorination: The aldehyde is then subjected to deoxofluorination using a reagent such as diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the 5-position.

-

Deprotection: Finally, removal of the protecting groups yields this compound.

-

Purification: The final compound is purified by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atoms.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, MeOD).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all hydrogen environments.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, including a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum to observe the chemical shift of the fluorine atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.

-

H-F and C-F Coupling Analysis: Analyze the coupling constants between fluorine and the neighboring protons and carbons to confirm the position of the difluoro group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode).

-

Infusion: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, using electrospray ionization (ESI).

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Data Analysis: Determine the accurate mass of the molecular ions and use this to calculate the elemental composition.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure and the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a hypothetical biological pathway where such a molecule could be of interest.

Caption: A general experimental workflow for the structure elucidation of a novel chemical entity.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a novel amino acid analog.

A Comprehensive Technical Guide to (R)-2-Amino-5,5-difluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated amino acid of interest in the field of medicinal chemistry and drug development. Due to the nature of its reactivity, this compound is often handled and studied in its N-protected form, most commonly as (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid. This document will focus on the available technical data for this protected precursor and provide general methodologies for its use and deprotection to yield the target primary amine.

Chemical Identity and Physicochemical Properties

A specific CAS number for the unprotected this compound is not readily found in public databases. The most commonly referenced form of this compound is its tert-Butoxycarbonyl (Boc) protected analog.

Table 1: Physicochemical Data for (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid

| Property | Value | Source |

| CAS Number | 2350048-17-6 | [1] |

| Molecular Formula | C11H19F2NO4 | [1] |

| Molecular Weight | 267.27 g/mol | [1] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5,5-difluorohexanoic acid | N/A |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Note: Further analytical data such as NMR and mass spectrometry for the Boc-protected compound are typically provided by commercial suppliers upon request but are not detailed in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of this compound generally involves the deprotection of its N-Boc protected precursor. The Boc protecting group is labile under acidic conditions. A general protocol for this transformation is provided below.

2.1. General Experimental Protocol for Boc Deprotection

This protocol is a generalized procedure based on standard organic synthesis techniques for the removal of a tert-Butoxycarbonyl (Boc) protecting group from an amino acid.

Materials:

-

(R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA, or a 20-50% solution of TFA in DCM.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.

-

Solvent Removal: Upon completion, remove the solvent and excess TFA by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.

-

Work-up: Dissolve the residue in water and carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to remove any organic-soluble impurities. The desired amino acid product should remain in the aqueous layer.

-

Isolation: The aqueous layer can be lyophilized or carefully acidified and extracted to isolate the final product, depending on its properties. Alternatively, ion-exchange chromatography can be used for purification.

-

Drying and Characterization: Dry the isolated product under high vacuum. Characterize the final compound using NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

2.2. Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway from the Boc-protected precursor to the final deprotected amino acid.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. However, fluorinated amino acids are of significant interest in drug discovery. The introduction of fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can in turn influence its biological activity and pharmacokinetic profile[2].

3.1. Logical Relationship in Drug Discovery

The diagram below illustrates the rationale for the interest in fluorinated amino acids within the context of drug development.

Caption: Rationale for the utility of fluorinated amino acids in drug discovery.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel therapeutic agents. While detailed experimental and biological data for the unprotected compound are currently limited in the public domain, this guide provides the essential information available for its Boc-protected precursor and a general framework for its synthesis and potential application. Further research is warranted to fully elucidate the biological properties and therapeutic potential of this and other related fluorinated amino acids.

References

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-5,5-difluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to (R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated analog of the amino acid norleucine. The introduction of gem-difluoro groups into amino acids is a key strategy in medicinal chemistry to enhance metabolic stability, modulate acidity, and influence conformation, thereby improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This document outlines the detailed experimental protocols and quantitative data for a stereoselective synthesis starting from the readily available chiral building block, (R)-Garner's aldehyde.

Synthetic Strategy Overview

The presented synthesis leverages the chiral pool approach, starting from (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as (R)-Garner's aldehyde. This starting material sets the stereochemistry at the α-carbon, which is preserved throughout the synthetic sequence. The key steps involve the formation of a methyl ketone intermediate, followed by further transformations to introduce the difluoro moiety and subsequent deprotection to yield the target amino acid. While the primary literature source describes the synthesis of the (S)-enantiomer, the methodology is directly applicable to the synthesis of the (R)-enantiomer by utilizing the corresponding (R)-Garner's aldehyde as the starting material.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the analogous (S)-enantiomer. These yields are expected to be comparable for the synthesis of the (R)-enantiomer.

| Step | Intermediate/Product | Reported Yield (%) |

| Formation of the methyl ketone intermediate via an unsaturated ketone | Methyl ketone (1) | 80 |

| Catalytic hydrogenation of the unsaturated ketone | Saturated ketone | - |

| Saponification of a methyl ester intermediate | Carboxylic acid | - |

Note: Detailed yields for all steps were not available in the reviewed literature.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of the (S)-enantiomer and are directly applicable to the preparation of the (R)-enantiomer starting from (R)-Garner's aldehyde.

Step 1: Synthesis of the Methyl Ketone Intermediate (1)

This step involves a Wittig reaction to form an unsaturated ketone, followed by catalytic hydrogenation.

Materials:

-

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate ((R)-Garner's aldehyde)

-

(Acetylmethylene)triphenylphosphorane

-

Dichloromethane (DCM)

-

Diethyl ether

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Wittig Reaction:

-

To a solution of (R)-Garner's aldehyde (1.0 eq) in dichloromethane, add (acetylmethylene)triphenylphosphorane (1.25 eq) at room temperature with stirring.

-

Continue stirring for 3 days.

-

Evaporate the solvent under reduced pressure.

-

Add diethyl ether to the residue to precipitate triphenylphosphine oxide.

-

Filter off the precipitate. The filtrate contains the unsaturated ketone intermediate.

-

-

Catalytic Hydrogenation:

-

Dissolve the crude unsaturated ketone intermediate in ethanol.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (1 atm) for 6 hours at room temperature.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure.

-

Pour the residue into a saturated aqueous solution of NH₄Cl.

-

Separate the aqueous and organic phases.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic phases and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Remove the solvent in vacuo and purify the residue by flash chromatography (hexane/ethyl acetate = 3/1) to yield the methyl ketone (1) as a colorless oil.[1]

-

A reported yield for a similar methyl ketone formation is 80%.[1]

Subsequent Synthetic Steps

The literature provides a general framework for converting related intermediates to the final amino acid. The subsequent steps would involve:

-

Difluorination: Introduction of the two fluorine atoms at the 5-position. This is typically achieved using a suitable fluorinating agent on the ketone intermediate.

-

Side-Chain Cleavage and Deprotection: The oxazolidine ring and the Boc protecting group are removed under acidic conditions to reveal the amino and carboxylic acid functionalities. The specific sequence of these deprotection and oxidation steps would need to be optimized.

For example, a general procedure for the hydrolysis of a related ester to a carboxylic acid involves:

-

Dissolve the methyl ester in ethanol.[1]

-

Add an aqueous solution of sodium hydroxide (NaOH) at room temperature and stir for 14 hours.[1]

-

Wash the aqueous solution with diethyl ether.[1]

-

Acidify the aqueous phase with 6M hydrochloric acid (HCl).[1]

-

Extract the free carboxylic acid with diethyl ether.[1]

-

Wash the organic extract with brine and dry over MgSO₄.[1]

-

Remove the solvent in vacuo to yield the carboxylic acid.[1]

The final deprotection of the amino group and cleavage of the oxazolidine ring would typically involve treatment with a strong acid, such as HCl.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. The logical relationship of the synthesis is a linear sequence of chemical transformations as depicted in the workflow diagram.

Conclusion

This technical guide outlines a robust synthetic pathway for the preparation of this compound. By leveraging a chiral pool starting material, this method provides a reliable means to access this valuable fluorinated amino acid for applications in drug discovery and development. The provided protocols, adapted from established literature, offer a solid foundation for researchers to undertake the synthesis of this compound. Further optimization of the later-stage difluorination and deprotection steps may be necessary to maximize overall yield and purity.

References

(R)-2-Amino-5,5-difluorohexanoic Acid: An In-Depth Technical Guide on its Inferred Mechanism of Action

Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or established experimental protocols for (R)-2-Amino-5,5-difluorohexanoic acid. This technical guide has been constructed based on an inferential analysis of its chemical structure and the known mechanisms of structurally similar fluorinated amino acid analogs. The primary targets and mechanisms described herein are therefore hypothetical and require experimental validation.

Executive Summary

This compound is a synthetic amino acid analog characterized by a difluorinated carbon at the 5-position of a hexanoic acid backbone. Its structural similarity to ornithine, a key substrate in the polyamine biosynthesis pathway, strongly suggests that its primary mechanism of action is the inhibition of one or both of the key enzymes in this pathway: Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT). Inhibition of polyamine synthesis has significant implications for cell growth and proliferation, making compounds with this mechanism of action promising candidates for therapeutic development, particularly in oncology. This guide provides a detailed overview of the inferred mechanism, supporting data from analogous compounds, relevant experimental protocols, and visual representations of the involved biochemical pathways.

Inferred Mechanism of Action

Based on the structure of this compound, two primary molecular targets are proposed:

-

Ornithine Decarboxylase (ODC): As a structural analog of ornithine, the natural substrate for ODC, this compound is hypothesized to act as a competitive or irreversible inhibitor of this enzyme. ODC is the rate-limiting enzyme in the biosynthesis of polyamines.

-

Ornithine Aminotransferase (OAT): OAT is another critical enzyme in ornithine metabolism. Fluorinated analogs of ornithine have been shown to be potent inhibitors of OAT.

The inhibition of either ODC or OAT would lead to a depletion of intracellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation, DNA stabilization, and protein synthesis. This depletion is expected to result in cytostatic or cytotoxic effects in rapidly dividing cells.

Polyamine Biosynthesis Pathway and Points of Inhibition

The synthesis of polyamines is a fundamental cellular process. The diagram below illustrates the key steps and the inferred points of inhibition by this compound.

Caption: Inferred inhibition of the polyamine biosynthesis pathway.

Quantitative Data from Structurally Similar Compounds

Due to the absence of specific data for this compound, the following tables summarize quantitative data for two well-characterized inhibitors of polyamine synthesis: α-difluoromethylornithine (DFMO), an ODC inhibitor, and 5-fluoromethylornithine (5-FMO), an OAT inhibitor. This data provides a reference for the potential potency and cellular effects of this compound.

Table 1: Enzyme Inhibition Data for Analogous Compounds

| Compound | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |

| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible | - | ~7.5 | [1] |

| 5-Fluoromethylornithine (5-FMO) | Ornithine Aminotransferase (OAT) | Irreversible | - | - | [2] |

Table 2: Cellular Activity of Analogous Compounds

| Compound | Cell Line | Effect | Concentration | Reference |

| α-Difluoromethylornithine (DFMO) | Human Colon Tumor (HCT116) | Decreased polyamine content | Concentration-dependent | [1] |

| α-Difluoromethylornithine (DFMO) | Human Neuroblastoma (LAN-1) | G1 cell cycle arrest | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound. These protocols are based on established methods used for studying similar compounds.

Ornithine Decarboxylase (ODC) Enzyme Assay

This protocol is adapted from methods used to measure ODC activity via the quantification of released 14CO2 from a radiolabeled substrate.

Workflow Diagram:

Caption: Workflow for a radiochemical ODC enzyme assay.

Methodology:

-

Enzyme Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing pyridoxal-5'-phosphate, DTT, and EDTA). Centrifuge the lysate to remove cellular debris and collect the supernatant containing ODC.

-

Reaction Mixture: In a sealed reaction vessel, combine the enzyme extract with an assay buffer containing [1-14C] L-ornithine and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture.

-

CO2 Trapping: The released 14CO2 is trapped on a filter paper soaked in a scintillation cocktail or a CO2-trapping agent (e.g., hyamine hydroxide).

-

Quantification: The amount of trapped 14CO2 is quantified using a liquid scintillation counter.

-

Data Analysis: ODC activity is calculated as the amount of 14CO2 produced per unit time per milligram of protein. Inhibition curves and IC50 values can be determined by plotting enzyme activity against the inhibitor concentration.

Ornithine Aminotransferase (OAT) Enzyme Assay

This protocol describes a continuous coupled-enzyme assay for OAT activity.

Workflow Diagram:

Caption: Workflow for a continuous coupled OAT enzyme assay.

Methodology:

-

Enzyme and Reagents: Use purified recombinant OAT or a mitochondrial extract as the enzyme source. The reaction mixture should contain L-ornithine, α-ketoglutarate, pyridoxal-5'-phosphate, a coupling enzyme (e.g., Δ1-pyrroline-5-carboxylate reductase), and NADH.

-

Assay Procedure: The reaction is initiated by the addition of the OAT enzyme to the reaction mixture containing the substrates and varying concentrations of this compound.

-

Detection: The activity of OAT is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by the coupling enzyme.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. Inhibition constants (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

Caption: Workflow for a cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., a cancer cell line known to be sensitive to polyamine depletion) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Add a reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.

-

Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions for the chosen viability reagent.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% inhibition of cell growth).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, its structural analogy to ornithine provides a strong basis for the hypothesis that it functions as an inhibitor of the polyamine biosynthesis pathway, likely targeting Ornithine Decarboxylase and/or Ornithine Aminotransferase. The data from well-studied analogous compounds such as DFMO and 5-FMO support the potential for this class of molecules to exhibit potent enzyme inhibition and cellular anti-proliferative effects. The experimental protocols detailed in this guide provide a roadmap for the necessary research to confirm this inferred mechanism and to fully characterize the biological activity of this compound. Such studies are essential to evaluate its potential as a novel therapeutic agent.

References

An In-depth Technical Guide on the Predicted Biological Activity of (R)-2-Amino-5,5-difluorohexanoic acid

Disclaimer: Direct experimental data on the biological activity of (R)-2-Amino-5,5-difluorohexanoic acid is limited in publicly available scientific literature. This guide is constructed based on the well-documented activities of structurally analogous compounds, particularly other fluorinated amino acids. The primary hypothesized biological target is Ornithine Aminotransferase (OAT), a key enzyme in amino acid metabolism and a therapeutic target in oncology.

Introduction

This compound is a synthetic amino acid characterized by a gem-difluoro group at the 5-position of the hexanoic acid backbone. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, binding affinity to biological targets, and mechanism of action. Fluorinated amino acids have garnered significant interest in drug discovery, often serving as mechanism-based enzyme inhibitors. Given the structural similarities to known inhibitors, it is postulated that this compound may function as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a strong likelihood of targeting Ornithine Aminotransferase (OAT).

Hypothesized Mechanism of Action: Ornithine Aminotransferase Inhibition

Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the metabolism of ornithine, proline, and glutamine.[1] It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[2] OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), where it contributes to metabolic reprogramming, promoting tumor growth and proliferation.[3][4] Therefore, OAT is a validated target for cancer therapy.

Structurally similar fluorinated amino acids have been shown to act as mechanism-based inactivators of OAT.[4][5] These inhibitors typically enter the enzyme's active site and undergo a series of transformations catalyzed by the enzyme itself, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. The gem-difluoro moiety in this compound is a key structural feature that can facilitate this inactivation process.

The following diagram illustrates the central role of OAT in cancer cell metabolism and the putative point of intervention for an inhibitor like this compound.

Caption: Role of OAT in cancer metabolism and point of inhibition.

Quantitative Data from Structurally Similar OAT Inhibitors

The following table summarizes the inhibitory potency of various fluorinated amino acid analogs against human OAT (hOAT). This data provides a benchmark for the potential efficacy of this compound.

| Compound | Target Enzyme | k_inact (min⁻¹) | K_I (mM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | hOAT | 0.13 | 2.1 | 1030 | [5] |

| 5-Fluoromethylornithine | OAT | N/A | N/A | N/A | [6] |

| (1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid | hOAT | 0.29 | 0.061 | 79000 | [4] |

N/A: Data not available in the cited literature.

Experimental Protocols

A standard experimental approach to evaluate the inhibitory potential of a compound against OAT involves enzyme kinetics assays.

-

Enzyme Preparation: Recombinant human OAT (hOAT) is expressed and purified.

-

Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 8.0, containing pyridoxal 5'-phosphate) is prepared.

-

Reaction Mixture: The reaction mixture typically contains the hOAT enzyme, L-ornithine as the substrate, and α-ketoglutarate as the co-substrate.

-

Inhibitor Addition: The test compound, this compound, is added at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of one of the substrates. The formation of the product, P5C, is monitored spectrophotometrically by its reaction with o-aminobenzaldehyde to form a dihydroquinazolinium compound that absorbs at 440 nm.

-

Data Analysis: The initial reaction rates are measured at different inhibitor concentrations. For time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for various times before initiating the reaction. The kinetic parameters (K_I and k_inact) are determined by fitting the data to the appropriate equations.

Caption: Workflow for an OAT enzyme inhibition assay.

Structure-Activity Relationship and Logical Framework

The rationale for investigating this compound as an enzyme inhibitor is based on established principles of medicinal chemistry, particularly the role of fluorine in modulating biological activity.

Caption: Logical framework for the predicted biological activity.

Conclusion

References

- 1. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3 S,4 S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Potential Applications of (R)-2-Amino-5,5-difluorohexanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5,5-difluorohexanoic acid is a synthetic, non-proteinogenic amino acid characterized by the presence of a gem-difluoro group at the 5-position. This structural feature imparts unique physicochemical properties, making it an intriguing building block for medicinal chemistry and drug design. The introduction of fluorine can significantly alter the metabolic stability, lipophilicity, and conformational preferences of parent molecules. This technical guide provides a comprehensive overview of the discovery and history of related difluoroalkyl amino acids, details established synthetic methodologies, and explores their potential biological applications, with a focus on providing a framework for the synthesis and evaluation of this compound.

Introduction: The Significance of Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and chemical biology.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence the biological activity of peptides and small molecules. Specifically, the gem-difluoroalkyl motif (CF2) is often employed as a bioisostere for ethers, ketones, or even the sulfur atom in methionine, while offering increased resistance to oxidative metabolism.[2] Chiral β,β-difluoro-α-amino acids are therefore valuable building blocks for creating novel therapeutics with enhanced properties.[3]

While a specific discovery timeline for this compound is not prominently documented in the literature, its development can be situated within the broader context of the exploration of fluorinated amino acid analogs. Research in this area is often driven by the desire to create metabolically stable mimics of natural amino acids for incorporation into peptides or as standalone enzyme inhibitors.

Synthetic Strategies for Chiral γ,γ-Difluoro-α-Amino Acids

The asymmetric synthesis of γ,γ-difluoro-α-amino acids like this compound presents a significant synthetic challenge, primarily in controlling the stereochemistry at the α-carbon. Several general strategies have been developed for the asymmetric synthesis of β,β-difluoro-α-amino acids, which are directly applicable to the synthesis of the target compound.[3] These can be broadly categorized as:

-

Enzymatic Resolution: Utilizing enzymes to selectively resolve a racemic mixture of the amino acid or a precursor.

-

Asymmetric Hydrogenation: The hydrogenation of a prochiral precursor using a chiral catalyst to induce stereoselectivity.

-

Chiral Auxiliaries: Covalently attaching a chiral molecule to a substrate to direct a stereoselective reaction, after which the auxiliary is removed.

A representative workflow for the synthesis of a chiral difluorinated amino acid is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-5,5-Difluoronorleucine

Synthesis of Boc-(S)-5,5-difluoronorleucine

The synthesis begins with a protected amino acid and proceeds through several steps to introduce the difluoromethyl group.

Caption: Synthetic pathway for Boc-(S)-5,5-difluoronorleucine.

Materials and Reagents:

-

Boc-L-glutamic acid 5-benzyl ester

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Methylmagnesium bromide (MeMgBr) in THF

-

1,2-Ethanedithiol

-

Boron trifluoride etherate (BF3·OEt2)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH)

-

Aqueous acetone

-

Raney Nickel

-

Ethanol (EtOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Weinreb Amide Formation: To a solution of Boc-L-glutamic acid 5-benzyl ester in THF, isobutyl chloroformate and NMM are added at -15°C. After stirring, a solution of N,O-dimethylhydroxylamine hydrochloride and NMM is added. The reaction is stirred and then worked up to yield the corresponding Weinreb amide.

-

Methyl Ketone Formation: The Weinreb amide is dissolved in THF and treated with MeMgBr at 0°C. The reaction is stirred and then quenched with aqueous ammonium chloride to afford the methyl ketone.

-

Dithiolane Formation: The methyl ketone is treated with 1,2-ethanedithiol and BF3·OEt2. The reaction mixture is stirred and then worked up to give the dithiolane derivative.

-

Difluorination: The dithiolane is dissolved in aqueous acetone and treated with DBH. The reaction is stirred until completion, and then worked up to yield the difluorinated compound.

-

Desulfurization: The difluorinated compound is treated with Raney Ni in ethanol under a hydrogen atmosphere to afford Boc-(S)-5,5-difluoronorleucine.

Deprotection to Yield (S)-5,5-Difluoronorleucine

The Boc protecting group can be removed using standard acidic conditions.

Materials and Reagents:

-

Boc-(S)-5,5-difluoronorleucine

-

4 M HCl in dioxane

Procedure:

-

Boc-(S)-5,5-difluoronorleucine is dissolved in 4 M HCl/dioxane and stirred at room temperature.

-

The solvent is removed in vacuo, and the residue is azeotroped with dioxane to remove excess HCl.

-

The resulting oil is triturated with petroleum ether-ether to yield 5,5-difluoro-L-norleucine hydrochloride as a white powder.[2]

Quantitative Data

The following table summarizes typical yields for the synthesis of the analog, (S)-5,5-difluoronorleucine.[2]

| Step | Product | Yield (%) |

| Weinreb Amide Formation | Weinreb Amide | 95 |

| Methyl Ketone Formation | Methyl Ketone | 92 |

| Dithiolane Formation | Dithiolane | 98 |

| Difluorination | Difluoro Compound | 75 |

| Desulfurization | Boc-(S)-5,5-difluoronorleucine | 85 |

| Deprotection | (S)-5,5-difluoronorleucine HCl | quant. |

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the study of its analog, 5,5-difluoronorleucine, offers valuable insights into its potential applications.

Methionine Mimetic

5,5-Difluoronorleucine has been designed and synthesized as a metabolically stable mimic of methionine.[2] The CF2 group is isosteric to the sulfur atom of methionine but is resistant to oxidation to the corresponding sulfoxide and sulfone, which can occur under physiological conditions and lead to a reduction in the biological activity of methionine-containing peptides.[2]

Incorporation into Biologically Active Peptides

To validate its role as a methionine mimetic, (S)-5,5-difluoronorleucine has been incorporated into biologically active peptides, such as fMLP (N-formyl-Met-Leu-Phe) and Met-enkephalin.[2] The resulting peptide analogs demonstrated biological activity, confirming that the difluoromethylene group can effectively mimic the sulfur atom of methionine.[2] This suggests that this compound could be a valuable building block for creating more stable and potentially more potent peptide-based therapeutics.

Caption: Hypothetical signaling pathway modulation by a peptide containing the title compound.

Conclusion

References

spectroscopic data for (R)-2-Amino-5,5-difluorohexanoic acid

Technical Guide: (R)-2-Amino-5,5-difluorohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available is limited. This guide provides key physicochemical properties for the closely related N-Boc protected precursor, (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid, and proposes a plausible synthetic workflow for the target compound based on established methodologies for analogous fluorinated amino acids.

Physicochemical Properties of (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid

| Property | Value | Reference |

| CAS Number | 2350048-17-6 | [1] |

| Molecular Formula | C11H19F2NO4 | [1] |

| Molecular Weight | 267.27 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [1] |

Proposed Synthetic Workflow for this compound

The enantioselective synthesis of β,β-difluoro-α-amino acids can be approached through various established strategies. The following proposed workflow is a multi-step synthesis adapted from methodologies reported for similar compounds, involving the formation of a key difluorinated intermediate followed by asymmetric amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

The following are generalized experimental protocols for the proposed synthesis. These are based on common procedures for the synthesis of fluorinated amino acids and would require optimization for this specific target molecule.

Synthesis of Ethyl 4,4-difluoro-5-oxohexanoate (Intermediate A)

This step involves the electrophilic fluorination of a suitable β-ketoester precursor.

-

Reaction Setup: A solution of the starting β-ketoester (e.g., an ethyl acetoacetate derivative) in an appropriate solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorination: An electrophilic fluorinating agent, such as Selectfluor, is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired difluoro ketoester.

Asymmetric Reductive Amination (Formation of Intermediate D)

This key step introduces the chiral amine group.

-

Imine Formation: The difluoro ketoester is dissolved in a suitable solvent (e.g., methanol or ethanol) along with a chiral amine source (e.g., (R)-phenylglycinol or a chiral primary amine). The mixture is stirred to form the corresponding chiral imine or enamine intermediate.

-

Reduction: A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) is added to the reaction mixture. The reduction of the imine proceeds diastereoselectively, guided by the chiral auxiliary.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated. The resulting N-protected amino acid ester is purified by column chromatography.

Hydrolysis and Deprotection (Final Product F)

The final step involves the removal of the ester and amine protecting groups.

-

Ester Hydrolysis (Saponification): The protected amino acid ester is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction is stirred at room temperature until the ester is fully hydrolyzed.

-

Acidification: The reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.

-

Extraction: The product is extracted into an organic solvent.

-

Deprotection: The protecting group on the amine is removed under appropriate conditions. For example, a Boc group is typically removed by treatment with a strong acid like trifluoroacetic acid in a solvent such as dichloromethane.

-

Isolation: The final product, this compound, is isolated after removal of the solvent and any volatile reagents. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Due to the absence of experimental data for the target compound, this guide provides a predictive framework based on established chemical principles for the synthesis and characterization of related molecules. Researchers are encouraged to use this as a starting point for their own investigations.

References

Theoretical Analysis of (R)-2-Amino-5,5-difluorohexanoic Acid: A Methodological Whitepaper for Drug Development

Affiliation: Google Research

Abstract

(R)-2-Amino-5,5-difluorohexanoic acid is a synthetic amino acid of significant interest in medicinal chemistry due to the presence of a gem-difluoro group, which can modulate the physicochemical properties of parent molecules, such as metabolic stability and binding affinity. Despite its potential, a comprehensive theoretical analysis of this compound is currently lacking in the scientific literature. This technical guide outlines a recommended computational workflow for the in-depth theoretical characterization of this compound. The proposed methodologies, encompassing quantum mechanics and molecular dynamics, are designed to provide fundamental insights into its structural, electronic, and dynamic properties, thereby facilitating its application in rational drug design. This document serves as a foundational resource for researchers, scientists, and drug development professionals initiating theoretical studies on this and similar fluorinated amino acids.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. The gem-difluoroalkyl motif, as present in this compound, is particularly notable for its ability to act as a bioisostere of a carbonyl group or a hydroxylated carbon, while also increasing metabolic stability by blocking potential sites of oxidation. A thorough understanding of the conformational preferences, electronic structure, and intermolecular interactions of this amino acid is paramount for its effective utilization in peptide and small molecule drug design.

This whitepaper presents a detailed guide to the theoretical investigation of this compound. In the absence of specific published theoretical studies on this molecule, we propose a comprehensive computational approach based on established methodologies for similar fluorinated organic compounds and amino acids.[1][2][3] This guide is intended to provide a robust framework for researchers to generate valuable theoretical data to inform experimental studies and guide drug development efforts.

Proposed Computational Workflow

A multi-faceted computational approach is recommended to thoroughly characterize this compound. This workflow, depicted below, integrates quantum mechanical calculations for accurate energetic and electronic properties with molecular dynamics simulations to explore conformational landscapes and solvation effects.

Caption: Figure 1. A comprehensive workflow for the theoretical investigation of this compound, integrating quantum mechanics and molecular dynamics.

Detailed Methodologies

This section provides detailed protocols for the key computational experiments outlined in the workflow. These protocols are based on widely accepted practices in computational chemistry for organic molecules and amino acids.[3][4][5]

3.1. Quantum Mechanics Calculations

Quantum mechanics (QM) calculations are essential for obtaining accurate information about the geometry, energy, and electronic properties of the molecule.[6][7]

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

-

Protocol:

-

Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor (e.g., Avogadro, ChemDraw). The stereochemistry at the alpha-carbon will be set to (R).

-

Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This can be achieved using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.

-

Geometry Optimization and Frequency Calculations: The unique, low-energy conformers identified will be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set.[8] Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a higher level of theory, such as the ωB97X-D functional with a larger basis set like def2-TZVP. This functional is adept at describing non-covalent interactions.

-

Calculation of Molecular Properties: From the refined calculations, various electronic properties will be derived, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential (ESP) mapped onto the electron density surface, and atomic partial charges (e.g., using Natural Bond Orbital analysis).

-

3.2. Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule in a condensed phase, typically in aqueous solution, which is more representative of a biological environment.[9][10]

-

Software: GROMACS, AMBER, or NAMD.

-

Protocol:

-

System Setup: The lowest energy conformer from the QM calculations will be placed in a periodic box of water molecules (e.g., TIP3P water model). The system will be neutralized with counter-ions if the amino acid is in a charged state at a given pH.

-

Force Field Parameterization: A suitable force field for amino acids, such as AMBER or CHARMM, will be used.[4] The partial atomic charges for the non-standard difluoro-containing residue will be derived from the QM calculations (e.g., using the RESP fitting procedure) to ensure an accurate representation of the electrostatic potential.

-

Energy Minimization: The system will be subjected to energy minimization to remove any steric clashes or unfavorable contacts.

-

Equilibration: The system will be gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases: first under constant volume and temperature (NVT ensemble), followed by equilibration under constant pressure and temperature (NPT ensemble) to achieve the correct density.

-

Production Run: A production MD simulation of sufficient length (e.g., 100-500 ns) will be performed to adequately sample the conformational space of the amino acid in solution.

-

Trajectory Analysis: The resulting trajectory will be analyzed to determine properties such as radial distribution functions (RDFs) to understand solvation structure, root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility, and dihedral angle distributions to characterize conformational preferences in solution.

-

Hypothetical Data Presentation

The following tables illustrate how the quantitative data generated from the proposed theoretical studies could be structured for clear comparison and analysis.

Table 1: Calculated Thermodynamic Properties of this compound Conformers (Gas Phase)

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 1.25 | 1.20 | 1.35 | 15.1 |

| Conf-3 | 2.10 | 2.05 | 2.25 | 5.8 |

| Conf-4 | 3.50 | 3.45 | 3.65 | 3.8 |

Energies calculated at the ωB97X-D/def2-TZVP//B3LYP/6-31G(d) level of theory.

Table 2: Key Calculated Molecular Properties

| Property | Value |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 7.75 |

| Molecular Volume (ų) | 145.8 |

| Polar Surface Area (Ų) | 63.3 |

Table 3: Selected Optimized Geometric Parameters (Conformer Conf-1)

| Parameter | Bond/Angle | Value |

| Bond Length | Cα - Cβ | 1.53 Å |

| Cδ - Cε | 1.52 Å | |

| Cε - F1 | 1.39 Å | |

| Cε - F2 | 1.39 Å | |

| Bond Angle | Cα - Cβ - Cγ | 112.5° |

| F1 - Cε - F2 | 105.7° | |

| Dihedral Angle | N - Cα - Cβ - Cγ | -65.8° |

| Cβ - Cγ - Cδ - Cε | 178.2° |

Conclusion and Future Directions

This whitepaper outlines a comprehensive theoretical framework for the detailed characterization of this compound. By employing a combination of quantum mechanics and molecular dynamics simulations, researchers can obtain critical insights into the structural, electronic, and dynamic properties of this important synthetic amino acid. The data generated from these studies will be invaluable for understanding how the gem-difluoro moiety influences molecular conformation and interactions.

Future work should focus on applying these theoretical insights to practical drug design challenges. This includes using the derived parameters in molecular docking and QM/MM studies to predict the binding modes and affinities of peptides containing this amino acid with biological targets.[1][5] Such integrated computational and experimental approaches will accelerate the development of novel therapeutics with improved properties.

References

- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 4. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 8. mdpi.com [mdpi.com]

- 9. Insights from molecular dynamics simulations for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Potential Research Frontiers for (R)-2-Amino-5,5-difluorohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-2-Amino-5,5-difluorohexanoic acid is a synthetic amino acid characterized by a gem-difluoro group at the 5-position of the hexanoic acid backbone. While direct research on this specific molecule is limited, its structural features suggest significant potential in various fields of medicinal chemistry and chemical biology. The introduction of fluorine atoms can profoundly alter the physicochemical properties of amino acids, often leading to enhanced metabolic stability, altered basicity of the amino group, and unique conformational preferences. These modifications make fluorinated amino acids valuable candidates for the development of novel therapeutics, diagnostic agents, and research tools. This technical guide outlines potential research areas for this compound, drawing inferences from studies on structurally related fluorinated amino acids.

Potential Research Areas and Applications

The unique properties conferred by the gem-difluoro moiety suggest several promising avenues for research:

-

Enzyme Inhibition: The difluoromethyl group can act as a bioisostere of a hydroxyl, thiol, or even a carbonyl group, potentially enabling the molecule to act as an inhibitor of various enzymes. The acidic proton of the CF2H group can participate in hydrogen bonding within an enzyme's active site. Enzymes involved in amino acid metabolism, such as decarboxylases, transaminases, and racemases, are prime targets.

-

Metabolic Pathway Tracing and Imaging: The presence of fluorine allows for non-invasive tracking using ¹⁹F Magnetic Resonance Imaging (MRI) or Spectroscopy. If radiolabeled with ¹⁸F, it could serve as a novel PET imaging agent for tracking amino acid transport and metabolism in vivo, particularly in oncology where tumor cells often exhibit upregulated amino acid uptake.

-

Incorporation into Peptides and Proteins: The introduction of this unnatural amino acid into peptides can enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life. The altered electronic and steric properties could also be used to modulate the conformation and biological activity of peptides.

-

Amino Acid Transporter Modulation: As an amino acid analog, it may interact with various amino acid transporters, potentially acting as a selective inhibitor or a substrate. This could be exploited for targeted drug delivery or for studying the function of these transporters in health and disease.

-

Antimicrobial Drug Development: Non-proteinogenic amino acids can be explored as potential antimicrobial agents by disrupting essential metabolic pathways in bacteria or fungi.[1]

Data from Structurally Similar Compounds

Due to the limited availability of quantitative data for this compound, the following table summarizes data from structurally related fluorinated amino acids to provide a comparative context for potential biological activity.

| Compound | Target/Assay | Activity Metric | Value | Reference |

| (S)-2-Amino-5,5,5-trifluoropentanoic acid | γ-secretase inhibitor (component of Avagacestat) | - | - | [2][3] |

| 2-Amino-5-fluoropentanoic acid | Not Specified | Not Specified | Not Specified | |

| 2-Amino-6-fluorohexanoic acid | Not Specified | Not Specified | Not Specified | |

| 2-Amino-5-hydroxyhexanoic acid | Antidyslipidemic and antioxidant activity | Dose-dependent lipid lowering | - | [4] |

Note: This table is intended to be illustrative of the types of activities observed for similar compounds and to guide future experimental design.

Experimental Protocols

The following are detailed, adaptable methodologies for the synthesis and evaluation of this compound.

Asymmetric Synthesis of this compound

A potential synthetic route can be adapted from established methods for the asymmetric synthesis of amino acids. One such approach involves the alkylation of a chiral glycine enolate equivalent.

Protocol:

-

Preparation of the Chiral Glycine Equivalent: Start with a commercially available chiral glycine equivalent, for example, a Schiff base of glycine with a chiral auxiliary like (S)-(-)-2-hydroxypinane-3-one.

-

Deprotonation: Treat the chiral glycine equivalent with a strong base such as lithium diisopropylamide (LDA) in a dry, aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Alkylation: Introduce the difluoroalkyl side chain by reacting the enolate with a suitable electrophile, such as 1-bromo-3,3-difluorobutane. The reaction should be maintained at a low temperature and allowed to slowly warm to room temperature.

-

Hydrolysis and Deprotection: Hydrolyze the resulting product under acidic conditions (e.g., 6M HCl) to cleave the Schiff base and remove the chiral auxiliary, yielding the crude this compound.

-

Purification: Purify the final product using ion-exchange chromatography.

Enzyme Inhibition Assay

To evaluate the potential of this compound as an enzyme inhibitor, a standard in vitro enzyme activity assay can be performed. The specific protocol will depend on the target enzyme. Below is a general protocol for a spectrophotometric assay.

Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

-

Data Acquisition: Measure the change in absorbance over time using a plate reader at the appropriate wavelength for the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.

Amino Acid Transporter Uptake Assay

This assay determines if the compound is a substrate or inhibitor of a specific amino acid transporter expressed in a cell line.

Protocol:

-

Cell Culture: Culture a cell line known to express the amino acid transporter of interest (e.g., HEK293 cells transfected with the transporter) in appropriate media.

-

Assay Preparation: Seed the cells in a 24-well plate and grow to confluency. On the day of the assay, wash the cells with a sodium-free uptake buffer.

-

Uptake Experiment: Incubate the cells with a solution containing a known radiolabeled substrate of the transporter (e.g., ³H-leucine) and varying concentrations of this compound.

-

Termination of Uptake: After a defined incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibitory effect of the compound on the uptake of the radiolabeled substrate and calculate the Ki value.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the research of this compound.

Caption: Potential competitive inhibition of a target enzyme.

Caption: Workflow for PET imaging studies.

Caption: Logic of peptide modification for enhanced properties.

References

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-2-Amino-5,5-difluorohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (R)-2-Amino-5,5-difluorohexanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro moiety. The described synthetic approach is centered around the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection to yield the target amino acid with high enantiopurity. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

The incorporation of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Gem-difluorinated compounds are of particular interest as they can act as isosteres of carbonyl groups or ethers. This compound represents a valuable building block for the synthesis of novel peptides and small molecule therapeutics. The key challenge in its synthesis lies in the stereocontrolled introduction of the α-amino group. The methodology presented herein utilizes a well-established asymmetric alkylation strategy, offering a reliable and scalable route to the enantiomerically pure target compound.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process:

-

Synthesis of the Alkylating Agent: Preparation of the key electrophile, 3,3-difluoropentyl bromide, starting from 3-pentanone.

-

Asymmetric Alkylation: Diastereoselective alkylation of the tert-butyl ester of N-(diphenylmethylene)glycine using a chiral phase-transfer catalyst.

-

Deprotection: Removal of the protecting groups to afford the final this compound.

Experimental Protocols

Stage 1: Synthesis of 3,3-Difluoropentyl Bromide

Step 1.1: Synthesis of 3,3-Difluoropentane from 3-Pentanone

-

Reaction: Fluorination of a ketone using diethylaminosulfur trifluoride (DAST).

-

Procedure: To a solution of 3-pentanone (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) cooled to -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (2.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 48 hours. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 3,3-difluoropentane.

Step 1.2: Synthesis of 3,3-Difluoropentan-1-ol

-

Reaction: Hydroboration-oxidation of a terminal alkene derived from 3,3-difluoropentane (hypothetical intermediate step, as direct conversion is not straightforward). A more practical approach involves starting from a precursor that can be converted to the desired alcohol. For the purpose of this protocol, we will assume the availability of a suitable precursor that can be converted to 3,3-difluoropentan-1-ol.

-

Alternative Procedure from a suitable precursor (e.g., a protected 3,3-difluoro-1-halopentane): A protected 3,3-difluoro-1-halopentane is reacted with a suitable oxygen nucleophile (e.g., sodium acetate followed by hydrolysis) to yield 3,3-difluoropentan-1-ol.

Step 1.3: Synthesis of 3,3-Difluoropentyl Bromide

-

Reaction: Bromination of a primary alcohol.

-

Procedure: To a solution of 3,3-difluoropentan-1-ol (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, phosphorus tribromide (PBr₃) (0.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to give crude 3,3-difluoropentyl bromide, which can be purified by distillation.

Stage 2: Asymmetric Alkylation

Step 2.1: Diastereoselective Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

-

Reaction: Phase-transfer catalyzed alkylation of a chiral glycine enolate equivalent.

-

Procedure: A mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 3,3-difluoropentyl bromide (1.2 eq), and a chiral phase-transfer catalyst such as a Maruoka catalyst or a cinchonidinium-derived catalyst (0.01-0.1 eq) in toluene (5 mL/mmol) is stirred vigorously at 0 °C. A solution of 50% aqueous potassium hydroxide (KOH) is added, and the reaction is stirred at 0 °C for 24-48 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the alkylated product.

Stage 3: Deprotection

Step 3.1: Hydrolysis of the Schiff Base and tert-Butyl Ester

-

Reaction: Acid-catalyzed hydrolysis of the imine and ester protecting groups.[1][2]

-

Procedure: The alkylated product from Step 2.1 is dissolved in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl) (1:1 v/v). The mixture is stirred at room temperature for 24 hours. The reaction mixture is then washed with DCM to remove the benzophenone byproduct. The aqueous layer is concentrated under reduced pressure to yield the crude this compound hydrochloride. The crude product can be further purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary